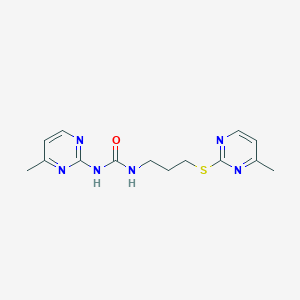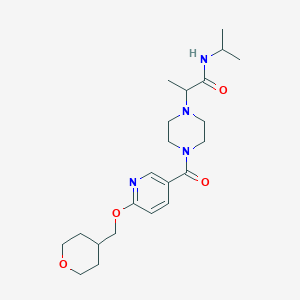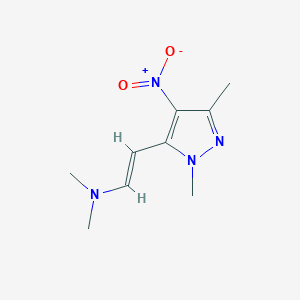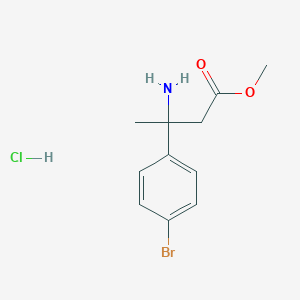
1-(4-Methylpyrimidin-2-yl)-3-(3-((4-methylpyrimidin-2-yl)thio)propyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylpyrimidin-2-yl)-3-(3-((4-methylpyrimidin-2-yl)thio)propyl)urea, also known as MPPTU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPTU is a urea derivative and has been synthesized through various methods.
科学的研究の応用
Organophosphate Metabolite Concentrations and Impacts
Environmental Exposure Assessment : Studies have investigated the burden of organophosphate (OP) pesticides, including metabolites like 2-Diethylamino-6-methylpyrimidin-4-ol (DEAMPY), on pregnant women and children, showing varied concentrations and potential health impacts. These works highlight the presence and possible effects of pyrimidinyl compounds as metabolites of pesticides in human populations (Bravo et al., 2019; Bravo et al., 2019).
Metabolic Pathways and Toxicity
Metabolism and Toxicity of Insecticides : Research on pirimicarb, an insecticide, has revealed its major metabolites, such as 2-dimethylamino-5,6-dimethyl-4-hydroxypyrimidine, in human urine, indicating metabolic pathways and potential for biological monitoring of exposure (Hardt et al., 1999).
Environmental and Health Monitoring
Monitoring Pesticide Exposure : Studies have focused on assessing exposure levels of OP and pyrethroid pesticides in various populations, revealing insights into the prevalence of specific metabolites, including pyrimidinyl derivatives, and their potential health implications (Filippi et al., 2021).
特性
IUPAC Name |
1-(4-methylpyrimidin-2-yl)-3-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6OS/c1-10-4-7-15-12(18-10)20-13(21)16-6-3-9-22-14-17-8-5-11(2)19-14/h4-5,7-8H,3,6,9H2,1-2H3,(H2,15,16,18,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEICGRSUAKVQOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC(=O)NCCCSC2=NC=CC(=N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl 5-hydroxy-2-methyl-4-((4-methylpiperazin-1-yl)(pyridin-3-yl)methyl)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2391785.png)
![3-[[1-(4-Bromophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine](/img/structure/B2391788.png)
![N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B2391791.png)

![benzyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2391794.png)



